molecular formula C13H13BrN2O2 B2751201 3-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide CAS No. 1904132-66-6

3-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide

Cat. No.: B2751201
CAS No.: 1904132-66-6
M. Wt: 309.163
InChI Key: LWYWZRHUTNYLAB-UHFFFAOYSA-N
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Description

3-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide is a compound that features a benzamide core substituted with a bromine atom at the 3-position and an isoxazole ring attached via a propyl linker Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction between nitrile oxides and alkynes or alkenes.

    Attachment of the Propyl Linker: The isoxazole ring is then connected to a propyl chain through a nucleophilic substitution reaction.

    Bromination of Benzamide: The benzamide core is brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Coupling Reaction: Finally, the isoxazole-propyl moiety is coupled to the brominated benzamide through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition and bromination steps, as well as automated purification systems to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under strong oxidative conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the isoxazole ring.

    Reduction: 3-hydro-N-(3-(isoxazol-4-yl)propyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can inhibit certain enzymes and disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(isoxazol-3-yl)benzamide
  • 2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide
  • 3-bromo-N-(3-(isoxazol-5-yl)propyl)benzamide

Uniqueness

3-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide is unique due to the specific positioning of the isoxazole ring and the bromine atom, which can significantly influence its chemical reactivity and biological activity. The propyl linker also provides flexibility, allowing the compound to adopt various conformations and interact with different molecular targets.

Properties

IUPAC Name

3-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c14-12-5-1-4-11(7-12)13(17)15-6-2-3-10-8-16-18-9-10/h1,4-5,7-9H,2-3,6H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYWZRHUTNYLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCCC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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